

In-Depth Technical Guide: Rodent Safety Profile of ASP-4058 Hydrochloride

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Compound of Interest

Compound Name: ASP-4058 hydrochloride

CAS No.: 952510-14-4

Cat. No.: B1667636

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Executive Summary

ASP-4058 hydrochloride is a selective agonist of the Sphingosine 1-Phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). Preclinical studies in rodent models of experimental autoimmune encephalomyelitis (EAE) have demonstrated its therapeutic potential. This document provides a comprehensive overview of the publicly available safety profile of ASP-4058 in rodents, with a focus on its pharmacodynamic effects and comparative safety to the non-selective S1P receptor modulator, fingolimod. While detailed quantitative toxicology data such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) from dedicated acute and repeat-dose toxicity studies are not publicly available, existing research indicates a favorable safety margin, particularly concerning cardiovascular and respiratory systems.

Mechanism of Action: S1P1 and S1P5 Receptor Agonism

ASP-4058 exerts its pharmacological effects by acting as a potent and selective agonist at S1P1 and S1P5 receptors.[1][2] These receptors are G protein-coupled receptors (GPCRs) involved in regulating a variety of cellular processes.

- **S1P1 Receptor:** Primarily expressed on lymphocytes, endothelial cells, and neurons. Its activation is crucial for lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. Agonism at S1P1 leads to the internalization and degradation of the receptor, effectively trapping lymphocytes in the lymph nodes and reducing their infiltration into target tissues, which is a key mechanism for its efficacy in autoimmune models.[3]
- **S1P5 Receptor:** Predominantly found on natural killer (NK) cells and oligodendrocytes in the central nervous system (CNS).[4][5] Its role in the context of ASP-4058's activity is less clearly defined in the available literature but may contribute to neuroprotective or immunomodulatory effects within the CNS.

The selectivity of ASP-4058 for S1P1 and S1P5 is a key feature, as it avoids the activation of S1P2, S1P3, and S1P4 receptors, which have been associated with some of the adverse effects of non-selective S1P modulators like fingolimod.[1][2]

Signaling Pathway of ASP-4058 at S1P1 and S1P5 Receptors



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Caption: Signaling pathway of ASP-4058 at S1P1 and S1P5 receptors.

Publicly Available Rodent Safety Data

The primary source of publicly available safety data for ASP-4058 in rodents is a study by Yamamoto et al. (2014) published in PLoS One.^{[1][2][6]} This study focused on the efficacy of ASP-4058 in EAE models and included comparative safety assessments against fingolimod.

Acute Toxicity

Quantitative data from single-dose acute toxicity studies in rodents, such as the median lethal dose (LD50), are not available in the public domain.

Repeat-Dose Toxicity

Specific No-Observed-Adverse-Effect-Level (NOAEL) determinations from repeat-dose toxicity studies in rodents have not been publicly disclosed. The efficacy studies involved daily oral administration for up to 45 days, and the reported findings focused on pharmacodynamic and therapeutic effects rather than a comprehensive toxicological evaluation.^[1]

Safety Pharmacology

The available data primarily focuses on cardiovascular and respiratory safety pharmacology, with ASP-4058 demonstrating a wider safety margin compared to fingolimod.^{[1][2]}

Table 1: Comparative Cardiovascular and Respiratory Safety Pharmacology Data in Rodents



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Genotoxicity and Carcinogenicity

No information regarding the genotoxic or carcinogenic potential of **ASP-4058 hydrochloride** in rodent studies is publicly available.

Experimental Protocols

Detailed protocols for dedicated toxicology and safety pharmacology studies are not fully available. However, the methodology for the comparative safety assessments reported by Yamamoto et al. (2014) can be summarized.

Cardiovascular Assessment in Rats

- Objective: To evaluate the effect of ASP-4058 on heart rate (bradycardia) in comparison to fingolimod.
- Animal Model: Male Lewis rats.
- Methodology:
 - Rats are anesthetized.
 - A telemetry transmitter is implanted for continuous monitoring of electrocardiogram (ECG) and heart rate.
 - After a recovery period, baseline cardiovascular parameters are recorded.
 - ASP-4058 or fingolimod is administered orally at various doses.
 - Heart rate is monitored continuously for a specified period post-dosing to assess the extent and duration of any bradycardic effects.

Experimental Workflow for Cardiovascular Safety Assessment



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Caption: Experimental workflow for cardiovascular safety assessment in rats.

Respiratory Assessment in Rodents

While the Yamamoto et al. (2014) paper mentions a wider safety margin for bronchoconstriction, the specific experimental protocol used for this assessment is not detailed. [1][2] Generally, such studies in rodents involve placing the animals in a whole-body plethysmography chamber to measure respiratory parameters like tidal volume, respiratory rate, and airway resistance before and after drug administration.

Discussion and Conclusion

The currently available data suggests that **ASP-4058 hydrochloride** has a favorable safety profile in rodents, particularly when compared to less selective S1P receptor modulators. Its selectivity for S1P1 and S1P5 receptors appears to translate into a reduced risk of bradycardia, a significant clinical concern with first-generation S1P modulators. [1][2] The lack of publicly available comprehensive toxicology data, including acute and repeat-dose toxicity studies, as well as genotoxicity and carcinogenicity assessments, limits a complete risk assessment. The information presented herein is based on the published literature and may not encompass the full preclinical safety data package submitted for regulatory review. Further disclosure of these data would be necessary for a complete and independent evaluation of the safety profile of **ASP-4058 hydrochloride**.

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